Ibutamoren

Description

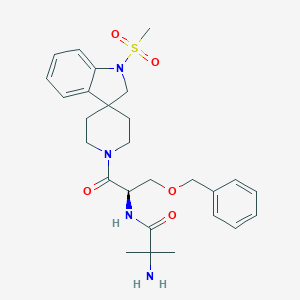

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUPQWIGCOZEOY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166700 | |

| Record name | Ibutamoren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159634-47-6 | |

| Record name | Ibutamoren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibutamoren [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159634476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibutamoren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159634-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUTAMOREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ0EGN38UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of a Potent Growth Hormone Secretagogue: A Technical Guide to Ibutamoren (MK-677)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren (MK-677) is a potent, orally active, non-peptide growth hormone secretagogue that has garnered significant interest in the scientific community. Originally developed by Merck Research Laboratories, it mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This whitepaper provides a comprehensive overview of the discovery of this compound, a detailed examination of its synthesis pathway, its mechanism of action through the ghrelin receptor signaling cascade, and a summary of key quantitative findings from preclinical and clinical studies. Detailed experimental protocols and visual diagrams of the synthesis and signaling pathways are included to provide a thorough technical resource for researchers and drug development professionals.

Discovery and Development

This compound, also known as MK-677, was developed by scientists at Merck Research Laboratories.[1] The primary goal was to create a stable, orally bioavailable compound that could stimulate the body's natural production of growth hormone. This was in contrast to direct administration of recombinant human growth hormone (rhGH), which requires injections and can disrupt the natural pulsatile release of GH. The discovery process involved screening for non-peptide small molecules that could act as agonists for the growth hormone secretagogue receptor (GHS-R), now more commonly known as the ghrelin receptor.

Synthesis Pathway

The synthesis of this compound (MK-677) has been described through various methods, with a notable approach being a Fischer indole (B1671886)/reduction-based strategy.[2] A multi-step synthesis starting from 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is also well-documented.[3]

A Facile and Improved Synthesis Route:

An optimized synthesis provides the novel spiroindoline nucleus of MK-677 in a good overall yield.[2][4] The key steps involve the preparation of N-protected piperidine (B6355638) carboxaldehyde and N-Boc-O-benzyl-d-serine.[4]

A detailed 10-step synthesis pathway is outlined below:[3]

-

Activation of Carboxylic Acid: 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in toluene (B28343) with a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride.

-

Rosenmund Reduction: The acid chloride is then subjected to a Rosenmund reduction using hydrogen gas (H₂), N,N-diisopropylethylamine (DIEA), and thioanisole (B89551) over a palladium on carbon (Pd/C) catalyst in toluene to yield the aldehyde.

-

Fischer Indole Synthesis: The aldehyde undergoes a Fischer indole synthesis with a suitable hydrazine (B178648) derivative in the presence of an acid catalyst to form the spiroindoline core.

-

Reduction of the Indole Ring: The indole ring is reduced, for example, using sodium borohydride (B1222165) (NaBH₄).

-

Coupling Reaction: The resulting amine is coupled with a protected amino acid derivative.

-

Deprotection: A deprotection step is carried out to remove a protecting group.

-

Second Coupling Reaction: Another coupling reaction is performed with a second amino acid derivative.

-

Sulfonylation: A sulfonyl group is introduced.

-

Final Deprotection: The final protecting groups are removed.

-

Salt Formation: The final compound is typically isolated as a mesylate salt to improve its stability and solubility.

Caption: A simplified workflow of the this compound (MK-677) synthesis.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor.[5] It mimics the action of ghrelin, the "hunger hormone," which is primarily produced in the stomach. The binding of this compound to GHS-R1a in the anterior pituitary gland and hypothalamus triggers a signaling cascade that results in the pulsatile release of growth hormone.[6]

The signaling pathway is initiated by the binding of this compound to the GHS-R1a. This leads to a conformational change in the receptor and the activation of G proteins, primarily Gq/11 and Gi/o.[5] The activation of these G proteins stimulates downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathway, as well as modulating intracellular calcium levels. Ultimately, this signaling cascade culminates in the synthesis and release of growth hormone from the somatotroph cells in the pituitary gland. The released GH then travels to the liver and other tissues, where it stimulates the production of IGF-1.

References

- 1. researchgate.net [researchgate.net]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. MK-677 synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infinipulse.com [infinipulse.com]

The Ghrelin Receptor's Embrace: A Technical Guide to the Mechanism of Action of Ibutamoren (MK-677)

For Immediate Release

Palo Alto, CA – This whitepaper provides a comprehensive technical overview of the mechanism of action of Ibutamoren (MK-677), a potent, orally active, non-peptide agonist of the ghrelin receptor (GHSR1a). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and downstream physiological effects elicited by this compound's binding to its cognate receptor.

Introduction

This compound, also known as MK-677, is a growth hormone secretagogue that mimics the action of ghrelin, the endogenous "hunger hormone." By binding to and activating the ghrelin receptor (Growth Hormone Secretagogue Receptor 1a, or GHSR1a), this compound stimulates the pulsatile release of growth hormone (GH) from the pituitary gland. This, in turn, leads to a sustained increase in circulating levels of Insulin-like Growth Factor-1 (IGF-1), a key mediator of the anabolic and restorative effects of GH. This document will explore the intricate molecular choreography that defines this compound's interaction with the ghrelin receptor and the subsequent signaling events.

Binding Affinity and Potency of this compound

This compound exhibits high affinity for the ghrelin receptor, functioning as a potent agonist. Its binding characteristics have been quantified in various in vitro studies, providing a clear picture of its efficacy at the receptor level.

| Parameter | Value | Species | Assay Type | Reference |

| pKi | 8.14 | Rat | Radioligand Binding Assay | |

| Ki | ~7.24 nM* | Human | Calculated from pKi | |

| EC50 | 1.3 nM | Rat | GH Release from Pituitary Cells | |

| IC50 | 0.3 nM | Human | Competitive Radioligand Binding Assay ([35S]MK-0677) | |

| IC50 | 32 nM | Human | Competitive Radioligand Binding Assay ([125I][Tyr4]-ghrelin) | |

| pKd | 9.85 | Human | Radioligand Binding Assay ([35S]MK-0677) | |

| Note: The Ki for this compound was calculated from a reported pKi of 8.14. |

Molecular Mechanism of Action: Signaling Pathways

Upon binding to the ghrelin receptor, a G protein-coupled receptor (GPCR), this compound induces a conformational change that triggers intracellular signaling cascades. The GHSR1a is known to couple to multiple G protein families, primarily Gαq/11 and Gαi/o, leading to the activation of distinct downstream pathways.

Gαq/11-Mediated Signaling

The activation of the Gαq/11 pathway is a principal mechanism through which this compound exerts its effects. This cascade involves the following key steps:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase C.

-

Hydrolysis of PIP2: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C.

This signaling pathway is crucial for stimulating growth hormone release.

Gαi/o-Mediated Signaling

Recent structural studies using cryo-electron microscopy have revealed that this compound also stabilizes the GHSR in a conformation that allows for coupling to the Gαi/o family of G proteins. This interaction is significant as different signaling pathways downstream of the ghrelin receptor can regulate distinct physiological functions. The Gαi/o pathway is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The precise role of this pathway in the context of this compound's overall effect is an area of ongoing research.

Downstream Physiological Effects

The primary and most well-documented downstream effect of this compound administration is the robust and sustained increase in growth hormone and IGF-1 levels. This leads to a cascade of physiological responses, including:

-

Increased Fat-Free Mass: Studies have shown that this compound treatment can lead to a significant increase in lean body mass.

-

Improved Sleep Quality: this compound has been observed to enhance the duration of REM and deep sleep.

-

Enhanced Nitrogen Balance: Reflecting its anabolic properties, this compound can promote a positive nitrogen balance.

-

Increased Bone Density: Long

An In-depth Technical Guide on Ibutamoren's (MK-677) Role in Stimulating Endogenous Growth Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren (MK-677) is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] This whitepaper provides a comprehensive technical overview of this compound's mechanism of action in stimulating endogenous growth hormone (GH) secretion. It consolidates quantitative data from key clinical trials, details relevant experimental protocols for hormone quantification, and visualizes the core signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals involved in endocrinology and drug development.

Introduction

Growth hormone (GH) is a critical regulator of somatic growth, metabolism, and body composition. Its secretion from the anterior pituitary is pulsatile and primarily regulated by the interplay of hypothalamic growth hormone-releasing hormone (GHRH) and somatostatin.[2] Ghrelin, an orexigenic peptide hormone produced mainly by the stomach, has emerged as a key player in GH regulation by acting on the growth hormone secretagogue receptor (GHSR).[3]

This compound (MK-677) is a ghrelin mimetic that activates the GHSR, thereby stimulating the pituitary gland to release GH.[4] Unlike exogenous GH administration, this compound promotes the natural, pulsatile release of GH, which may offer a more physiological approach to addressing GH-related conditions.[5] This document will delve into the molecular mechanisms, quantitative effects, and methodologies associated with the study of this compound.

Mechanism of Action: Ghrelin Receptor Agonism

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR-1a), a G protein-coupled receptor. The binding of this compound to GHSR-1a initiates a downstream signaling cascade that ultimately leads to the secretion of GH from the somatotrophs in the anterior pituitary.

Signaling Pathway

The activation of GHSR-1a by this compound triggers a complex intracellular signaling cascade. The primary pathway involves the Gαq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the depolarization of the somatotroph cell membrane and the pulsatile release of GH.

Furthermore, evidence suggests that GHSR-1a can also couple to other G proteins, such as Gαi/o and Gα12/13, and can engage β-arrestin pathways, highlighting the complexity of its signaling.

Quantitative Effects on Endogenous Hormones

Numerous clinical trials have investigated the effects of this compound on the GH/IGF-1 axis in various populations, including healthy adults, obese individuals, and GH-deficient patients. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Growth Hormone (GH) Levels

| Study Population | Dosage | Duration | Peak GH Concentration | 24h Mean GH Concentration | Citation(s) |

| Healthy Volunteers | 25 mg/day | 7 days | 55.9 ± 31.7 µg/L (single dose) | - | |

| Healthy Volunteers | 25 mg/day | 7 days | 22.6 ± 9.3 µg/L (after 7 days) | - | |

| GH-Deficient Adults | 10 mg/day | 4 days | - | +79% | |

| GH-Deficient Adults | 50 mg/day | 4 days | - | +82% | |

| Obese Males | 25 mg/day | 8 weeks | - | Sustained increase | |

| Healthy Elderly | 25 mg/day | 12 months | - | 1.8-fold increase | |

| GH-Deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 3.8 µg/L | - |

Table 2: Effects of this compound on Insulin-Like Growth Factor 1 (IGF-1) and IGF Binding Proteins (IGFBPs)

| Study Population | Dosage | Duration | Serum IGF-1 Change | Serum IGFBP-3 Change | Citation(s) |

| Healthy Volunteers | 25 mg/day | 7 days | +42% (from diet-induced decline) | +26% | |

| GH-Deficient Adults | 10 mg/day | 4 days | +52% | +42% | |

| GH-Deficient Adults | 50 mg/day | 4 days | +79% | +29% | |

| Obese Males | 25 mg/day | 8 weeks | ~+40% | Significantly increased | |

| Healthy Elderly | 25 mg/day | 12 months | 1.5-fold increase | - | |

| GH-Deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 12 µg/L | Median increase of 0.4 µg/L |

Experimental Protocols

The accurate quantification of GH and IGF-1 is paramount in studies investigating the effects of this compound. The following sections provide detailed methodologies for common experimental protocols.

Quantification of Growth Hormone

Due to the pulsatile nature of GH secretion, single time-point measurements are often not clinically useful. Therefore, GH levels are typically assessed through serial blood sampling over a defined period to determine parameters such as peak height, peak frequency, and the 24-hour mean concentration.

Radioimmunoassay is a classic and sensitive method for quantifying hormone levels.

-

Reagents and Materials:

-

Purified human GH standard

-

Rabbit anti-hGH primary antibody

-

¹²⁵I-labeled hGH (tracer)

-

Goat anti-rabbit secondary antibody (precipitating antibody)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Polyethylene glycol (PEG)

-

Gamma counter

-

-

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the hGH standard in PBS with 1% BSA.

-

Sample Preparation: Collect blood samples at regular intervals (e.g., every 20 minutes for 24 hours). Centrifuge to separate serum or plasma and store at -80°C until analysis.

-

Assay:

-

To a series of tubes, add the hGH standards, patient samples, and a zero-standard control.

-

Add a fixed amount of the primary anti-hGH antibody to each tube. Incubate for 24 hours at 4°C.

-

Add a fixed amount of ¹²⁵I-labeled hGH to each tube. Incubate for another 24 hours at 4°C.

-

Add the secondary antibody and PEG to precipitate the antibody-bound hormone complex. Incubate for 1 hour at 4°C.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis: Construct a standard curve by plotting the bound radioactivity against the known concentrations of the hGH standards. Determine the GH concentration in the patient samples by interpolating their bound radioactivity on the standard curve.

-

Quantification of Insulin-Like Growth Factor 1 (IGF-1)

IGF-1 levels are more stable than GH levels and are often used as a biomarker for GH activity. The majority of IGF-1 circulates bound to IGFBPs, which can interfere with immunoassays. Therefore, a dissociation step is crucial for accurate measurement.

LC-MS offers high specificity and accuracy for IGF-1 quantification.

-

Reagents and Materials:

-

Human serum or plasma samples

-

¹⁵N-labeled IGF-1 internal standard

-

Acid-ethanol or other dissociation reagents

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

-

Procedure:

-

Sample Preparation:

-

To a serum/plasma sample, add the ¹⁵N-labeled IGF-1 internal standard.

-

Perform an acid-ethanol precipitation to dissociate IGF-1 from its binding proteins and precipitate the majority of proteins.

-

Centrifuge and collect the supernatant.

-

Perform solid-phase extraction (SPE) on the supernatant to further purify and concentrate the IGF-1.

-

Evaporate the eluate and reconstitute in a mobile phase-compatible solution.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate IGF-1 from other components using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.

-

Detect and quantify the specific mass-to-charge ratios of IGF-1 and the internal standard using the mass spectrometer.

-

-

Data Analysis: Calculate the concentration of IGF-1 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of IGF-1.

-

Conclusion

This compound (MK-677) is a potent ghrelin receptor agonist that effectively stimulates the endogenous secretion of growth hormone and subsequently increases IGF-1 levels. Its oral bioavailability and ability to mimic natural GH pulsatility make it a subject of significant interest in both research and clinical settings. The quantitative data from various studies consistently demonstrate its efficacy in elevating the GH/IGF-1 axis in diverse populations. For researchers and drug development professionals, a thorough understanding of its mechanism of action, quantitative effects, and the appropriate experimental protocols for its evaluation is essential for advancing the study of this and similar compounds. Future research should continue to explore the long-term safety and efficacy of this compound in various clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Effects of oral administration of this compound mesylate, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - Sinha - Translational Andrology and Urology [tau.amegroups.org]

An In-Depth Technical Guide to the Structural and Chemical Properties of Ibutamoren Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren mesylate, also known as MK-677, is a potent, orally active, non-peptide growth hormone secretagogue that mimics the action of ghrelin. It functions as a selective agonist of the growth hormone secretagogue receptor (GHSR), leading to the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1). This technical guide provides a comprehensive overview of the structural and chemical properties of this compound mesylate, its mechanism of action, and detailed experimental protocols for its analysis.

Structural and Chemical Properties

This compound mesylate is a complex synthetic molecule with a spiro-indole-piperidine core structure. Its chemical and physical properties are summarized in the tables below.

Identification

| Property | Value |

| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-(phenylmethoxy)propan-2-yl]propanamide methanesulfonate[1][2] |

| CAS Number | 159752-10-0[3][4] |

| Synonyms | MK-677, MK-0677, L-163,191, Crescendo[1] |

| Chemical Formula | C₂₈H₄₀N₄O₈S₂ |

| Molecular Weight | 624.77 g/mol |

Physicochemical Properties

| Property | Value |

| Melting Point | 164-170 °C |

| pKa (Calculated) | Strongest Acidic: 11.89; Strongest Basic: 8.34 |

| LogP (Calculated) | 4.974 |

| Appearance | Crystalline solid |

Solubility

| Solvent | Solubility |

| Water | ≥ 50 mg/mL (80.03 mM) |

| DMSO | 50 mg/mL (80.03 mM) |

| Ethanol | ~10 mg/mL |

| Dimethylformamide (DMF) | ~25 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL |

Stability and Storage

This compound mesylate should be stored in a sealed container, protected from moisture. Recommended storage conditions are 4°C for short-term and -20°C for long-term. In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.

Mechanism of Action and Signaling Pathway

This compound mesylate is a selective agonist of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in the hypothalamus and pituitary gland. Its mechanism of action involves mimicking the endogenous ligand ghrelin, which stimulates the release of growth hormone from the pituitary gland.

Upon binding to GHSR, this compound activates downstream signaling cascades. The primary pathway involves the Gαq subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the secretion of growth hormone.

Experimental Protocols

Synthesis of this compound Mesylate

The synthesis of this compound can be achieved through a multi-step process. A general synthetic scheme is outlined below.

A detailed experimental protocol is as follows:

-

Sulfonylation of 1'-methyl-1,2-dihydrospiro[3H-indole-3,4'-piperidine]: The starting spiro-piperidine is reacted with methanesulfonyl chloride to yield the corresponding sulfonamide.

-

Demethylation: The resulting sulfonamide is demethylated using a reagent such as 1-chloroethyl chloroformate.

-

Coupling with N-Boc-O-benzyl-D-serine: The demethylated spiro-piperidine is coupled with N-Boc-O-benzyl-D-serine.

-

Boc Deprotection: The N-Boc protecting group is removed under acidic conditions.

-

Coupling with N-Boc-2-aminoisobutyric acid: The resulting amine is then coupled with N-Boc-2-aminoisobutyric acid.

-

Final Deprotection and Salt Formation: The final N-Boc protecting group is removed, and the product is isolated as the mesylate salt.

Purification: The final product is typically purified by column chromatography followed by recrystallization.

Analytical Methods

A reversed-phase HPLC method can be used for the analysis of this compound mesylate.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 232 nm and 280 nm

-

Injection Volume: 10 µL

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive method for the detection and quantification of this compound mesylate. The fragmentation pattern can be used for structural confirmation.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Parent Ion (m/z): 529.3 [M+H]⁺

-

Major Fragment Ions (m/z): Fragmentation often involves the loss of the benzyl (B1604629) group and cleavage of the amide bonds.

Biological Assays

A radioligand binding assay can be performed to determine the binding affinity of this compound mesylate to the GHSR.

-

Membrane Preparation: Prepare crude membranes from cells stably expressing the human GHSR.

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GHSR ligand (e.g., [³⁵S]MK-677) and a range of concentrations of this compound mesylate.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound mesylate concentration to determine the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).

This assay measures the ability of this compound mesylate to stimulate GH release from pituitary cells.

-

Cell Culture: Culture primary rat pituitary cells.

-

Treatment: Treat the cells with varying concentrations of this compound mesylate for a specified time.

-

Sample Collection: Collect the cell culture medium.

-

GH Measurement: Measure the concentration of GH in the medium using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Plot the GH concentration against the this compound mesylate concentration to determine the EC₅₀ value.

Conclusion

This compound mesylate is a well-characterized small molecule with potent and selective agonist activity at the GHSR. Its structural features and chemical properties make it suitable for oral administration. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals working with this compound. Further research into its long-term effects and potential therapeutic applications is ongoing.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Ibutamoren Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren (also known as MK-677) is a potent, non-peptide, orally active, and selective agonist of the growth hormone secretagogue receptor (GHS-R1a).[1][2][3] Originally developed to treat growth hormone deficiency, its mechanism of action involves mimicking the endogenous hormone ghrelin, thereby stimulating the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[4][5] This technical guide provides a comprehensive investigation into the downstream signaling pathways activated by this compound, from initial receptor binding to the subsequent hormonal and cellular cascades. It includes a summary of quantitative data from clinical studies, detailed experimental protocols for investigating these pathways, and visualizations of the core signaling networks to facilitate a deeper understanding for research and development professionals.

The Primary Target: Ghrelin Receptor (GHS-R1a) Activation

This compound's pharmacological activity is initiated by its binding to the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), the same receptor activated by the endogenous "hunger hormone" ghrelin.[4][6] The GHS-R1a is a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus and pituitary gland, regions critical for regulating growth hormone secretion.[7][8] By acting as an agonist at this receptor, this compound triggers a conformational change that initiates intracellular signaling cascades.[3][9]

Core Signaling Cascade: From Receptor to Hormone Release

Upon binding of this compound to the GHS-R1a, the receptor couples to and activates specific intracellular G proteins, primarily the Gαq/11 and Gα12/13 families.[10] This activation is the first step in a cascade that culminates in the pulsatile release of growth hormone.

2.1 G-Protein Activation and Second Messengers

The activation of Gαq/11 by the this compound-bound receptor stimulates the enzyme Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers:

-

Inositol trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[11]

This intracellular calcium mobilization and PKC activation are critical for the subsequent release of GH-containing vesicles from somatotroph cells in the pituitary.[11]

2.2 Hypothalamic and Pituitary Regulation

This compound's action modulates the hypothalamic-pituitary axis in two primary ways:

-

Stimulation of GHRH: It enhances the release of Growth Hormone-Releasing Hormone (GHRH) from the hypothalamus.[1][12]

-

Amplification of GHRH Signaling: It potentiates the signaling effect of GHRH at the pituitary gland, leading to a more robust GH release.[8][13]

This dual action ensures a powerful and sustained, yet still pulsatile, secretion of growth hormone, mimicking the body's natural patterns.[14]

Secondary Downstream Pathways via GH and IGF-1

The GH released from the pituitary travels through the bloodstream primarily to the liver, where it stimulates the production and secretion of Insulin-Like Growth Factor 1 (IGF-1).[1][5] Both GH and IGF-1 then act on peripheral tissues, activating critical intracellular signaling pathways that mediate most of this compound's physiological effects.

-

GH Receptor Pathway (JAK/STAT): GH binds to its receptor on target cells, causing receptor dimerization and the activation of Janus Kinase 2 (JAK2). JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which translocate to the nucleus to regulate the transcription of target genes, including IGF-1.

-

IGF-1 Receptor Pathways (PI3K/Akt and Ras/MEK/ERK): IGF-1 binds to the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. This binding activates two major downstream pathways:

-

PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth, proliferation, survival, and protein synthesis.[15] Activation of this pathway is crucial for the anabolic (muscle-building) effects observed with this compound.[16][17]

-

Ras/MEK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation.[15][17]

-

Quantitative Effects of this compound Activation

Clinical and preclinical studies have quantified the effects of this compound on key biomarkers and physiological parameters. The data consistently demonstrate its potent activity as a GH secretagogue.

Table 1: Hormonal Responses to this compound Administration

| Parameter | Dosage | Duration | Result | Citation(s) |

|---|---|---|---|---|

| 24-h Mean GH Levels | 25 mg/day | 1 year | 1.8-fold increase vs. baseline | [11] |

| 24-h GH Secretion | 25 mg/day | 4 weeks | 1.7-fold increase vs. baseline | [11] |

| Serum IGF-1 | 25 mg/day | 2 weeks | 55% increase vs. baseline | [11] |

| Serum IGF-1 | 25 mg/day | 4 weeks | 88% increase vs. baseline | [11] |

| Serum IGF-1 | 25 mg/day | 1 year | 1.5-fold increase vs. baseline | [11] |

| Peak GH Response | Single Dose | N/A | 15.0 ng/mL (median) |[7] |

Table 2: Effects on Body Composition and Other Markers

| Parameter | Dosage | Duration | Result | Citation(s) |

|---|---|---|---|---|

| Fat-Free Mass (FFM) | 25 mg/day | 8 weeks | 3.0 kg increase vs. placebo | [11] |

| Body Weight | 25 mg/day | 8 weeks | 2.7 kg increase | [11] |

| Basal Metabolic Rate | 25 mg/day | 2 weeks | Significant increase | [11] |

| Fasting Glucose | 25 mg/day | 8 weeks | Elevated levels | [11] |

| Insulin Sensitivity | 25 mg/day | 12 months | Decreased sensitivity |[18] |

Key Experimental Methodologies

Investigating the signaling pathways of this compound requires a suite of specific in vitro and in vivo assays. Below are protocols for key experiments cited in the literature.

5.1 Protocol: G-Protein Activation ([³⁵S]GTPγS Binding) Assay

-

Objective: To measure the activation of G proteins by the GHS-R1a in response to this compound. This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit upon receptor activation.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably co-expressing the human GHS-R1a and the G protein of interest (e.g., Gαo1 or Gαq).[19]

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and saponin.

-

Incubation: In a microplate, combine the cell membranes, various concentrations of this compound (or ghrelin as a positive control), and [³⁵S]GTPγS.

-

Reaction: Incubate the mixture at 30°C for 30-60 minutes to allow for nucleotide exchange.

-

Termination & Separation: Terminate the reaction by rapid filtration over a glass fiber filter plate, washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS.

-

Quantification: Dry the filter plate and measure the radioactivity bound to the membranes using a scintillation counter. Increased counts correlate with higher G-protein activation.[19]

-

5.2 Protocol: Intracellular Calcium Mobilization Assay

-

Objective: To measure the increase in intracellular calcium concentration following Gαq/11 pathway activation by this compound.

-

Methodology:

-

Cell Culture: Plate cells expressing GHS-R1a (e.g., HEK293 cells) in a black-walled, clear-bottom microplate.[9]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The dye's fluorescence intensity increases upon binding to free Ca²⁺.

-

Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over several minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence intensity over baseline is used to determine the dose-dependent effect of this compound on calcium mobilization.[9]

-

5.3 Protocol: Western Blot for Akt/ERK Phosphorylation

-

Objective: To detect the activation (phosphorylation) of downstream kinases like Akt and ERK in response to this compound-induced IGF-1 signaling.

-

Methodology:

-

Cell Treatment: Culture target cells (e.g., myoblasts) and treat them with conditioned media from this compound-stimulated hepatocytes or directly with IGF-1.

-

Protein Extraction: Lyse the cells at various time points post-treatment using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-Akt Ser473 or anti-p-ERK Thr202/Tyr204).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) or the total amount of the protein (e.g., total Akt).

-

Summary and Conclusion

The downstream signaling of this compound is a multi-step, hierarchical process initiated by the specific activation of the GHS-R1a. This primary event triggers a potent G-protein-mediated cascade in the hypothalamus and pituitary, leading to a significant and sustained release of growth hormone. The subsequent increase in systemic IGF-1 levels activates the canonical PI3K/Akt/mTOR and Ras/MEK/ERK pathways in peripheral tissues, driving the key physiological outcomes of anabolism, cellular repair, and proliferation.

Understanding these intricate pathways is fundamental for the continued research and development of GHS-R1a agonists for various therapeutic applications, from treating growth disorders to combating age-related muscle loss.[1][14] The methodologies and data presented in this guide offer a foundational framework for professionals in the field.

References

- 1. peptidessupply.com [peptidessupply.com]

- 2. synergyresearchpeptides.com [synergyresearchpeptides.com]

- 3. swisschems.is [swisschems.is]

- 4. animalsupps.co [animalsupps.co]

- 5. homeopathy360.com [homeopathy360.com]

- 6. medisearch.io [medisearch.io]

- 7. karger.com [karger.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - Sinha - Translational Andrology and Urology [tau.amegroups.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. chemaesthetic.info [chemaesthetic.info]

- 15. mdpi.com [mdpi.com]

- 16. ERK and Akt signaling pathways function through parallel mechanisms to promote mTORC1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Growth Hormone Secretagogues and Growth Hormone Releasing Peptides Act As Orthosteric Super-Agonists but Not Allosteric Regulators for Activation of the G Protein Gαo1 by the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Ibutamoren's Influence on Pulsatile Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Ibutamoren (MK-677) on the pulsatile release patterns of growth hormone (GH). This compound, an orally active, non-peptide ghrelin receptor agonist, has been extensively studied for its ability to stimulate endogenous GH secretion, offering a potential therapeutic alternative to direct GH administration. This document synthesizes key findings from clinical trials, detailing the compound's mechanism of action, its impact on GH pulsatility, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Amplifying the Natural Rhythm of Growth Hormone Release

This compound functions as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] By mimicking the action of ghrelin, an endogenous peptide hormone, this compound triggers a signaling cascade within the hypothalamus and pituitary gland.[2][3] This stimulation leads to an increase in the release of growth hormone-releasing hormone (GHRH) and an amplification of the pituitary's response to GHRH.[4] A key characteristic of this compound's action is its ability to enhance the natural, pulsatile pattern of GH secretion rather than inducing a constant, non-physiological release. This preservation of the endocrine feedback loop is a significant advantage over exogenous GH administration.

The signaling pathway initiated by this compound binding to the GHSR in the anterior pituitary is depicted below.

Figure 1: this compound's intracellular signaling cascade for GH release.

Quantitative Effects on Pulsatile Growth Hormone Secretion

Clinical studies have consistently demonstrated that this compound significantly increases both the amplitude of GH pulses and the overall 24-hour GH concentration, while generally not affecting the frequency of these pulses. This indicates that this compound augments the existing secretory bursts of GH rather than creating new ones.

The following tables summarize the quantitative impact of this compound on key parameters of the GH axis from various clinical trials.

Table 1: Effects of this compound on 24-hour Mean GH Concentrations

| Study Population | Dosage | Duration | Baseline Mean GH (μg/L) | Post-Treatment Mean GH (μg/L) | Percent Increase |

| Healthy Young Men | 25 mg/day | 7 days | - | - | Similar total amount secreted, but altered pattern |

| Healthy Elderly Subjects | 10 mg/day | 14 days | - | - | 57% |

| Healthy Elderly Subjects | 25 mg/day | 14 days | - | - | 97% |

| Obese Men | 25 mg/day | 8 weeks | - | - | 1.8-fold increase at 1 year |

| GH-Deficient Adults | 10 mg/day | - | - | - | 79% (GH levels) |

| GH-Deficient Adults | 50 mg/day | - | - | - | 82% (GH levels) |

Table 2: Effects of this compound on GH Pulsatility Parameters

| Study Population | Dosage | Duration | Change in Pulse Frequency | Change in Pulse Amplitude/Height | Change in Nadir Concentrations |

| Healthy Young Men | 5 and 25 mg/day | 7 days | Increased (due to more low-amplitude pulses) | - | - |

| Healthy Elderly Subjects | 2, 10, 25 mg/day | 14 days | No significant change | Increased | Increased |

| Healthy Older Adults | 25 mg/day | 12 months | Not biologically significant increase | Enhanced | - |

Table 3: Effects of this compound on Serum IGF-1 and IGFBP-3 Levels

| Study Population | Dosage | Duration | Baseline IGF-1 (μg/L) | Post-Treatment IGF-1 (μg/L) | Change in IGFBP-3 |

| Healthy Elderly Subjects | 25 mg/day | 2 weeks | 141 | 219 | Increased |

| Healthy Elderly Subjects | 25 mg/day | 4 weeks | 141 | 265 | Increased |

| Obese Men | 25 mg/day | 2 weeks | - | 55% increase | Significantly increased |

| Obese Men | 25 mg/day | 4 weeks | - | 88% increase | - |

| GH-Deficient Adults | 10 mg/day | - | - | 52% increase | - |

| GH-Deficient Adults | 50 mg/day | - | - | 79% increase | - |

| GH-Deficient Children | 0.8 mg/kg/day | 8 days | - | Median increase of 12 μg/L | Median increase of 0.4 μg/L |

Detailed Experimental Protocols

The following methodologies are representative of the protocols used in clinical trials to assess the effects of this compound on pulsatile GH release.

Study Design: Randomized, Double-Blind, Placebo-Controlled Trial

A common design for these studies is a randomized, double-blind, placebo-controlled, crossover or parallel-group trial.

-

Participants: Healthy volunteers (often stratified by age, e.g., young adults or elderly) or individuals with specific conditions like GH deficiency or obesity.

-

Randomization: Subjects are randomly assigned to receive either this compound at a specified dose or a matching placebo.

-

Blinding: Both the participants and the investigators are unaware of the treatment assignment to prevent bias.

-

Crossover Design: In some studies, subjects receive one treatment (e.g., placebo) for a period, followed by a washout period, and then "cross over" to the other treatment (e.g., this compound).

Dosing and Administration

-

Dosage: Oral doses of this compound have ranged from 2 mg to 50 mg per day in clinical trials. A common dose used in many studies is 25 mg once daily.

-

Administration: this compound is administered orally, typically once a day, often at bedtime to mimic the natural nocturnal peak in GH secretion.

-

Duration: Treatment periods in studies have varied from a single dose to several days, weeks, or even up to two years for long-term efficacy and safety assessments.

Blood Sampling and Hormone Analysis

-

Frequent Sampling: To characterize the pulsatile nature of GH release, blood samples are collected frequently over a 24-hour period (e.g., every 10-20 minutes).

-

Hormone Assays: Serum or plasma is analyzed for concentrations of GH, Insulin-like Growth Factor-1 (IGF-1), and IGF-Binding Protein-3 (IGFBP-3) using validated immunoassays.

-

Pulsatility Analysis: The resulting 24-hour GH concentration profiles are analyzed using specialized algorithms (e.g., Cluster, Deconvolution analysis) to determine pulse frequency, amplitude, duration, and the basal (nadir) GH concentration between pulses.

The following diagram illustrates a typical experimental workflow for assessing this compound's effect on GH pulsatility.

Figure 2: Generalized workflow for a clinical trial on this compound.

Conclusion

This compound (MK-677) effectively stimulates the endogenous release of growth hormone by acting as a ghrelin receptor agonist. Its primary effect on the pulsatile nature of GH secretion is a significant amplification of pulse amplitude and an increase in nadir concentrations, leading to a substantial elevation in overall 24-hour GH levels. This is achieved without a significant alteration in the frequency of GH pulses, thereby preserving the natural rhythm of the GH axis. The oral bioavailability and long half-life of this compound make it a convenient and effective agent for increasing GH and IGF-1 levels, with potential applications in conditions associated with GH deficiency or muscle wasting. Further long-term studies are warranted to fully elucidate its functional benefits and safety profile in various populations.

References

The Evolution of Non-Peptide Growth Hormone Secretagogues: A Technical Guide

The quest for orally active compounds capable of stimulating growth hormone (GH) release has led to the development of a fascinating class of molecules known as non-peptide growth hormone secretagogues (GHSs). This guide provides a comprehensive overview of the history, development, and mechanism of action of these synthetic molecules, intended for researchers, scientists, and drug development professionals.

The journey of GHSs began with the discovery of peptide-based GH-releasing peptides (GHRPs) in the late 1970s.[1] These small, synthetic peptides, such as GHRP-6, demonstrated a potent ability to stimulate GH secretion both in vitro and in vivo.[1][2] However, their peptidic nature rendered them susceptible to enzymatic degradation and resulted in poor oral bioavailability, limiting their therapeutic potential. This challenge spurred the search for non-peptide mimetics that could overcome these limitations.

A pivotal breakthrough occurred in 1996 with the successful cloning of the GHS receptor (GHS-R1a), a G-protein coupled receptor (GPCR). This discovery provided a specific molecular target for drug development and confirmed that GHSs act through a distinct pathway from the native Growth Hormone-Releasing Hormone (GHRH). The subsequent identification of ghrelin in 1999 as the endogenous ligand for GHS-R1a further solidified the physiological relevance of this system.[3]

The Dawn of Non-Peptide GHSs

The development of non-peptide GHSs was a landmark achievement in medicinal chemistry, transitioning from peptide leads to small, orally active molecules. A key milestone in this endeavor was the development of ibutamoren (MK-677), a potent and orally bioavailable spiroindoline derivative.[4] this compound demonstrated the feasibility of creating non-peptide compounds that could effectively mimic the action of ghrelin and stimulate the GH/IGF-1 axis. Following this success, other non-peptide GHSs have been developed, including capromorelin, anamorelin, and macimorelin, each with unique pharmacological profiles.

Quantitative Analysis of Non-Peptide GHSs

The efficacy of non-peptide GHSs is determined through a series of in vitro and in vivo assays. The following tables summarize key quantitative data for some of the most well-characterized compounds.

| Compound | Receptor Binding Affinity (Ki, nM) | In Vitro Potency (EC50, nM) | Species/Cell Line | Reference |

| This compound (MK-677) | 6.5 | 1.3 (GH Release) | Rat Pituitary Cells | |

| pKi = 8.14 | 0.2 - 1.4 (Signal Transduction) | HEK293 cells | ||

| Capromorelin (CP-424391) | 7 | 3 (GH Release) | Rat Pituitary Cells | |

| Anamorelin (ONO-7643) | 0.58 - 0.70 | - | HEK293 cells | |

| L-692,429 | ~6500 | 25 - 60 (Signal Transduction) | HEK293 cells |

Table 1: In Vitro Activity of Selected Non-Peptide Growth Hormone Secretagogues.

| Compound | Animal Model | Dose | Peak GH Response | Study Duration | Reference |

| This compound (MK-677) | Healthy Elderly | 25 mg/day | Significant increase in GH pulsatility | 12 months | |

| Macimorelin (AEZS-130) | AGHD Adults | 0.5 mg/kg | 2.36 ± 5.69 ng/mL | Single Dose | |

| Healthy Adults | 0.5 mg/kg | 17.71 ± 19.11 ng/mL | Single Dose | ||

| Anamorelin (ONO-7643) | Rats | 10, 30 mg/kg | Significant increase in GH levels | Single Dose | |

| Capromorelin (CP-424391) | Anesthetized Rats | 0.05 mg/kg (IV) | ED50 for GH release | Single Dose |

Table 2: In Vivo Effects of Selected Non-Peptide Growth Hormone Secretagogues.

Signaling Pathways of the GHS-Receptor 1a

The GHS-R1a is a versatile receptor that couples to multiple intracellular signaling pathways to exert its diverse physiological effects.

Canonical Gq/11 Signaling Pathway

The primary and most well-characterized signaling cascade initiated by GHS-R1a activation is through the Gq/11 family of G-proteins. Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium is a key event in stimulating the exocytosis of GH-containing vesicles from somatotroph cells in the pituitary gland.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

In addition to the canonical Gq/11 pathway, GHS-R1a activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway. This pathway is typically associated with cellular processes such as proliferation, differentiation, and survival. The activation of ERK1/2 by GHS-R1a appears to be dependent on Protein Kinase C (PKC), which is activated by DAG. Activated ERK can then translocate to the nucleus and regulate gene expression.

β-Arrestin Recruitment and Signaling

Like many GPCRs, GHS-R1a can also signal through β-arrestin-dependent pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate a distinct wave of signaling events independent of G-proteins. β-arrestin can act as a scaffold, bringing together other signaling molecules to activate pathways such as the ERK cascade.

Detailed Experimental Protocols

The characterization of non-peptide GHSs relies on a suite of standardized experimental procedures. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the GHS-R1a.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human GHS-R1a.

-

Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane preparation (e.g., 10-20 µg protein/well).

-

Add increasing concentrations of the unlabeled non-peptide GHS (competitor).

-

Add a fixed concentration of a radiolabeled ligand, typically [125I]-His9-ghrelin, near its Kd value.

-

For non-specific binding control wells, add a saturating concentration of unlabeled ghrelin.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Detection:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a blocking agent like polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate GHS-R1a and trigger a downstream signaling event.

-

Cell Preparation:

-

Plate HEK293 cells stably expressing GHS-R1a in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of the non-peptide GHS in assay buffer.

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).

-

Measure the baseline fluorescence of the cells.

-

Inject the different concentrations of the GHS into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Growth Hormone Measurement in Rats

This assay assesses the ability of a non-peptide GHS to stimulate GH release in a living organism.

-

Animal Preparation:

-

Use male Sprague-Dawley or Wistar rats, and allow them to acclimatize to the housing conditions for at least a week.

-

For studies requiring frequent blood sampling, implant a catheter into the jugular or carotid artery and allow the animals to recover.

-

Fast the animals overnight before the experiment.

-

-

Compound Administration and Blood Sampling:

-

Administer the non-peptide GHS orally (by gavage) or via another desired route at various doses. Administer vehicle to the control group.

-

Collect blood samples at multiple time points before and after compound administration (e.g., -15, 0, 15, 30, 45, 60, 90, and 120 minutes).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.

-

-

GH Measurement:

-

Centrifuge the blood samples to separate the plasma.

-

Measure the concentration of GH in the plasma samples using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the mean plasma GH concentrations over time for each treatment group.

-

Determine the peak GH concentration (Cmax) and the time to peak concentration (Tmax).

-

Calculate the area under the curve (AUC) for the GH concentration-time profile to assess the total GH release.

-

Use appropriate statistical tests to compare the responses between the treated and control groups.

-

Conclusion and Future Directions

The development of non-peptide growth hormone secretagogues represents a significant advancement in endocrinology and drug discovery. These orally active compounds have provided valuable tools for understanding the regulation of GH secretion and have shown therapeutic promise in various conditions, including growth hormone deficiency, cachexia, and age-related frailty. The continued exploration of the intricate signaling pathways activated by the GHS-R1a and the development of biased agonists that selectively activate specific downstream pathways may lead to the design of next-generation GHSs with improved efficacy and safety profiles.

References

- 1. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth Hormone Secretagogues and the Regulation of Calcium Signaling in Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of Ibutamoren Beyond the Ghrelin Receptor: An In-depth Technical Guide

For Immediate Release

[City, State] – December 1, 2025 – While the primary mechanism of action of Ibutamoren (MK-677) as a potent agonist of the ghrelin receptor (GHSR) is well-established, a growing body of evidence suggests its physiological effects may be mediated by a more complex network of molecular interactions. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the ghrelin receptor, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a non-peptide growth hormone secretagogue, has been extensively studied for its ability to increase growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels. While its high affinity for the ghrelin receptor is the principal driver of these effects, this guide delves into the secondary and indirect molecular pathways influenced by this compound. These include the modulation of the somatostatin (B550006) system, direct activation of specific hypothalamic neurons, potential for ghrelin receptor heterodimerization with other G-protein coupled receptors, and the indirect mechanism leading to increased prolactin levels. Understanding these off-target effects is crucial for a comprehensive grasp of this compound's pharmacological profile and for the development of future therapeutic strategies.

Modulation of the Somatostatin System

Prolonged administration of this compound has been shown to induce a feedback mechanism involving the somatostatin (SST) system, a key regulator of GH secretion.

2.1 Upregulation of Hypothalamic Somatostatin Expression

Studies in rodent models have demonstrated that chronic this compound treatment leads to a significant increase in the expression of somatostatin (SST) mRNA and protein in the hypothalamus. This is believed to be a compensatory response to the sustained increase in GH levels.

2.2 Downregulation of Pituitary Somatostatin Receptor 2 (SSTR2)

Concurrently with the increase in hypothalamic SST, a downregulation of the somatostatin receptor subtype 2 (SSTR2) is observed in the pituitary gland. This reduction in receptor density may contribute to a desensitization to the inhibitory effects of somatostatin on GH release.

Table 1: Quantitative Effects of this compound on the Somatostatin System

| Parameter | Change | Fold Change | Species | Reference |

| Hypothalamic SST mRNA | Increased | ~1.5 - 2.0 | Rat | [1][2] |

| Hypothalamic SST Protein | Increased | Not Quantified | Rat | [2] |

| Pituitary SSTR2 mRNA | Decreased | ~0.5 - 0.7 | Rat | [1][2] |

| Pituitary SSTR2 Protein | Decreased | Not Quantified | Rat | [2] |

Experimental Protocol: Quantification of Somatostatin and SSTR2 Expression

A detailed protocol for measuring hypothalamic SST and pituitary SSTR2 mRNA and protein levels is outlined below.

-

Tissue Collection: Hypothalamic and pituitary tissues are dissected from control and this compound-treated animals.

-

RNA Extraction and qPCR: Total RNA is extracted using standard methods (e.g., TRIzol reagent). cDNA is synthesized, and quantitative PCR (qPCR) is performed using specific primers for SST, SSTR2, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Protein Extraction and Western Blot: Tissues are homogenized in lysis buffer, and protein concentration is determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against SST and SSTR2.

Figure 1: this compound's impact on the somatostatin system.

Activation of Hypothalamic Arcuate Nucleus Neurons

This compound directly influences the electrical activity of neurons within the arcuate nucleus of the hypothalamus, a critical region for regulating appetite and hormone secretion.

3.1 Electrophysiological Evidence

In vivo electrophysiological recordings in rats have shown that intravenous administration of this compound increases the firing rate of a population of neuroendocrine neurons in the arcuate nucleus. This activation pattern is similar to that observed with the ghrelin-releasing peptide, GHRP-6.

Experimental Protocol: In Vivo Electrophysiological Recording

The following provides a general workflow for recording neuronal activity in the arcuate nucleus.

-

Animal Preparation: Anesthetized animals are placed in a stereotaxic frame. A craniotomy is performed to expose the brain surface overlying the hypothalamus.

-

Electrode Placement: A recording microelectrode is lowered into the arcuate nucleus at precise stereotaxic coordinates.

-

Data Acquisition: Extracellular single-unit recordings are obtained to measure the spontaneous firing rate of neurons before and after the administration of this compound.

Figure 2: this compound's activation of arcuate nucleus neurons.

Potential for GHSR-Dopamine D1 Receptor (D1R) Heterodimerization

Emerging research suggests that the ghrelin receptor can form heterodimers with other G-protein coupled receptors, such as the dopamine (B1211576) D1 receptor (D1R). This interaction could provide a mechanism for this compound to indirectly modulate dopaminergic signaling pathways.

4.1 Evidence for Heterodimerization

While direct evidence for this compound's role in promoting GHSR-D1R heterodimerization is still under investigation, studies have shown that co-activation of these receptors can lead to synergistic downstream signaling. This suggests a physical interaction between the two receptors.

Experimental Protocol: Co-Immunoprecipitation

Co-immunoprecipitation is a key technique to investigate protein-protein interactions like receptor heterodimerization.

-

Tissue/Cell Lysis: Brain tissue or cells co-expressing GHSR and D1R are lysed to solubilize membrane proteins.

-

Immunoprecipitation: An antibody specific to one of the receptors (e.g., anti-GHSR) is used to pull down that receptor and any interacting proteins from the lysate.

-

Western Blot Analysis: The immunoprecipitated complex is then analyzed by Western blotting using an antibody against the other receptor (e.g., anti-D1R) to confirm the presence of the heterodimer.

Figure 3: Potential for this compound-influenced GHSR-D1R heterodimerization.

Mechanism of this compound-Induced Prolactin Increase

An observed side effect of this compound is a transient increase in prolactin levels. This is not thought to be a direct effect on prolactin-releasing cells but rather an indirect consequence of its primary action.

5.1 The Dopaminergic Inhibition of Prolactin

Prolactin secretion from the pituitary gland is tonically inhibited by dopamine produced in the hypothalamus. A decrease in this dopaminergic tone leads to an increase in prolactin release.

5.2 Proposed Indirect Mechanism

It is hypothesized that this compound's activation of the ghrelin receptor in the hypothalamus may indirectly lead to a temporary reduction in the activity of dopaminergic neurons that regulate prolactin secretion. This disinhibition of lactotrophs in the pituitary results in a transient rise in serum prolactin.

Table 2: Effect of this compound on Serum Prolactin Levels

| Study Population | This compound Dose | Duration | Change in Prolactin | Reference |

| Healthy Young Men | 25 mg/day | 7 days | Transient Increase | [3] |

| Healthy Elderly | 25 mg/day | 14 days | Transient Increase |

Experimental Protocol: Measurement of Serum Prolactin

Serum prolactin levels can be measured using a standard immunoassay.

-

Blood Sample Collection: Blood samples are collected from subjects at baseline and at various time points following this compound administration.

-

Serum Separation: Serum is separated from the blood by centrifugation.

-

Immunoassay: A commercially available enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA) kit is used to quantify the concentration of prolactin in the serum samples.

Figure 4: Proposed mechanism of this compound-induced prolactin increase.

Conclusion and Future Directions

While this compound's primary therapeutic effects are mediated through the ghrelin receptor, this guide highlights the importance of considering its broader molecular impact. The modulation of the somatostatin system, activation of hypothalamic neurons, potential for receptor heterodimerization, and indirect effects on prolactin secretion all contribute to its complex pharmacological profile.

Future research should focus on:

-

Elucidating the precise signaling cascades involved in the activation of arcuate nucleus neurons by this compound.

-

Confirming and characterizing the functional consequences of GHSR-D1R heterodimerization in the presence of this compound.

-

Investigating other potential off-target interactions through comprehensive receptor screening panels.

A deeper understanding of these non-ghrelin receptor-mediated effects will be instrumental in optimizing the therapeutic use of this compound and in the design of next-generation growth hormone secretagogues with improved specificity and safety profiles.

References

- 1. Electrophysiology of Arcuate Neurokinin B Neurons in Female Tac2-EGFP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The nonpeptide growth hormone secretagogue, MK-0677, activates hypothalamic arcuate nucleus neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]

Whitepaper: A Technical Guide to In Silico Modeling of the Ibutamoren-Ghrelin Receptor Interaction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The Growth Hormone Secretagogue Receptor (GHSR), or ghrelin receptor, is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, growth hormone secretion, and appetite.[1][2] Its activation by the endogenous peptide hormone ghrelin is a key physiological process. Ibutamoren (also known as MK-0677) is a potent, orally active, non-peptide agonist of the GHSR that mimics the effects of ghrelin.[1][3][4] Understanding the molecular intricacies of the this compound-GHSR interaction is crucial for the rational design of novel therapeutics targeting this system. This technical guide provides an in-depth overview of the structural basis of this interaction, the associated signaling pathways, and a detailed framework for in silico modeling, supported by quantitative data and experimental protocols.

The Ghrelin Receptor: Structure and Activation

The GHSR is a typical seven-transmembrane (7TM) domain GPCR. A unique characteristic of the GHSR is its high level of constitutive (ligand-independent) activity, estimated to be around 50% of its maximal response.

1.1. Ligand-Binding Pocket

Recent high-resolution cryogenic electron microscopy (cryo-EM) structures have elucidated the architecture of the GHSR binding pocket. The pocket is not a single cavity but is bifurcated into two distinct sub-pockets, termed cavity I and cavity II . This division is created by a crucial salt bridge between residues E1243.33 and R2836.55 (Ballesteros-Weinstein numbering).

-

Ghrelin Binding: For the endogenous ligand ghrelin, activation requires a unique post-translational modification: the attachment of an n-octanoyl group to the Serine-3 residue. Structural studies reveal that the N-terminal peptide portion of ghrelin occupies the larger cavity I, while the essential octanoyl chain inserts deep into the hydrophobic cavity II.

-

This compound Binding: As a non-peptide mimetic, this compound cleverly occupies the same space. It sits (B43327) at the bottom of the binding pocket, with its phenyl group extending into cavity II, mimicking the hydrophobic interaction of ghrelin's octanoyl chain. The rest of the molecule makes multiple polar and hydrophobic contacts within cavity I.

1.2. Receptor Activation Mechanism

Agonist binding, by either ghrelin or this compound, induces a series of conformational changes that shift the receptor from an inactive to an active state. A key event is the disruption of the E1243.33-R2836.55 salt bridge. The steric pressure from the ligand pushes the side chain of R2836.55 away, initiating a cascade of movements. This leads to rotameric switches in conserved "micro-switch" residues (like W2766.48) and results in a pronounced outward displacement of the cytoplasmic end of transmembrane helix 6 (TM6). This movement opens up a cavity on the intracellular side, allowing for the binding and activation of G proteins.

Ghrelin Receptor Signaling Pathways